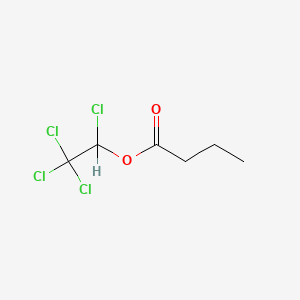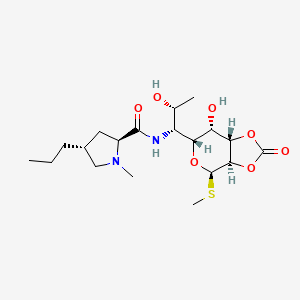
Lincomycin cyclic carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lincomycin cyclic carbonate is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis Lincomycin is primarily used to treat infections caused by Gram-positive bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lincomycin cyclic carbonate typically involves the reaction of lincomycin with carbon dioxide in the presence of a catalyst. One common method is the cycloaddition of carbon dioxide to an epoxide intermediate derived from lincomycin . This reaction can be catalyzed by various metal-based or organocatalysts under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve optimizing fermentation conditions for the production of lincomycin by Streptomyces lincolnensis, followed by chemical modification to introduce the cyclic carbonate group . This process can be scaled up by optimizing parameters such as medium composition, pH, and agitation speed to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Lincomycin cyclic carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic carbonate structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Lincomycin cyclic carbonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of lincomycin cyclic carbonate involves its interaction with bacterial ribosomes. The compound binds to the 23S rRNA of the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria . This action is similar to that of lincomycin, but the cyclic carbonate derivative may have enhanced properties due to its modified structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lincomycin cyclic carbonate include:
Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.
Glycerol carbonate: A cyclic carbonate used in various chemical transformations and material applications.
Ethylene carbonate: Another cyclic carbonate with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its dual functionality as both an antibiotic and a cyclic carbonate. This dual functionality allows it to be used in a wide range of applications, from treating bacterial infections to serving as a building block for advanced materials .
Eigenschaften
CAS-Nummer |
14259-57-5 |
|---|---|
Molekularformel |
C19H32N2O7S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(2S,4R)-N-[(1R,2R)-1-[(3aR,4R,6R,7S,7aS)-7-hydroxy-4-methylsulfanyl-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H32N2O7S/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)22)14-13(23)15-16(18(26-14)29-4)28-19(25)27-15/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)/t9-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1 |
InChI-Schlüssel |
ZCPFXXMPCBQRLB-ZXJYXBIKSA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@H]3[C@H]([C@H](O2)SC)OC(=O)O3)O)[C@@H](C)O |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C3C(C(O2)SC)OC(=O)O3)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
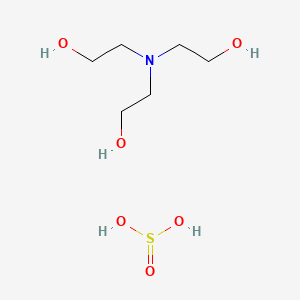
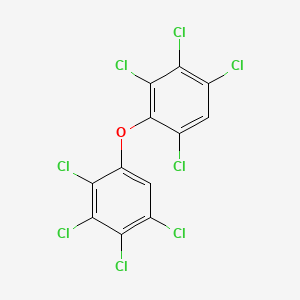
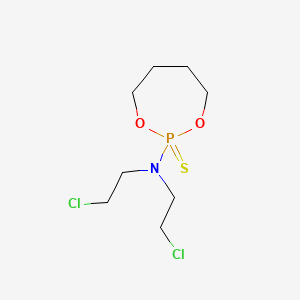
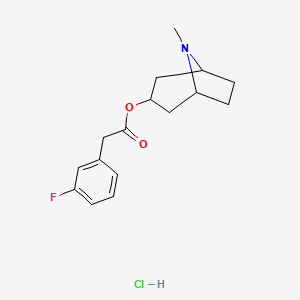
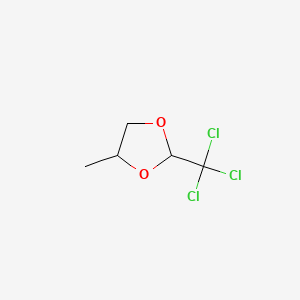
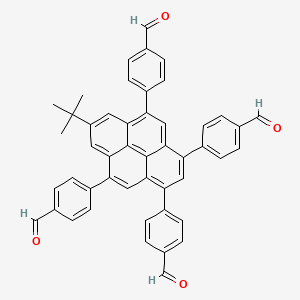

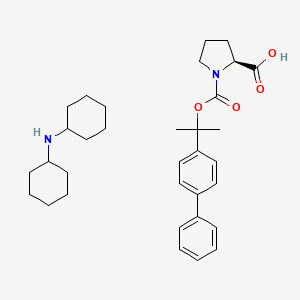
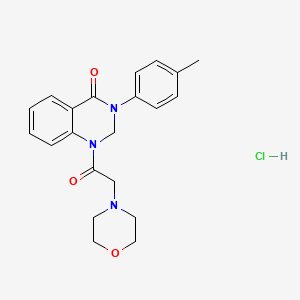
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
